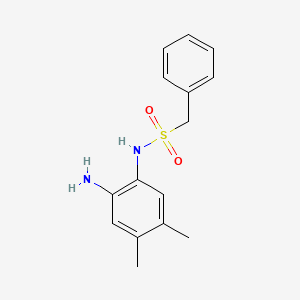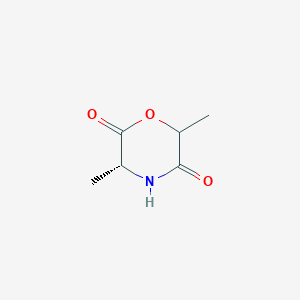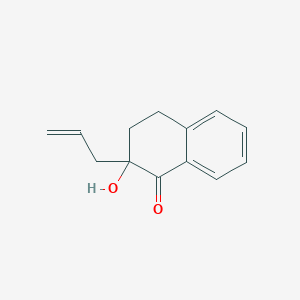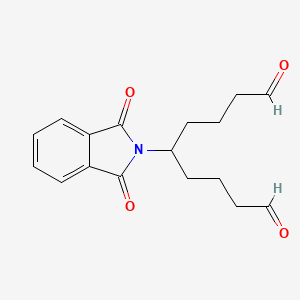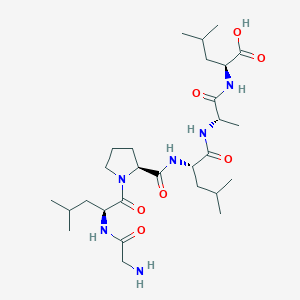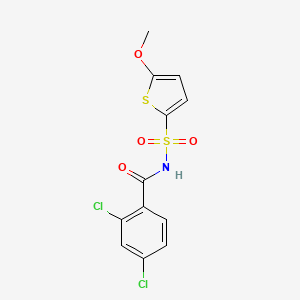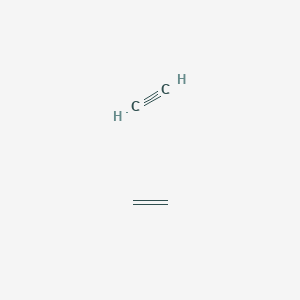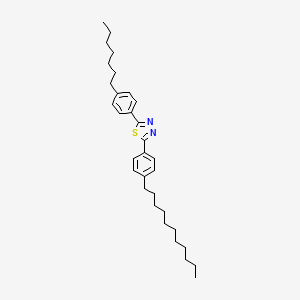![molecular formula C26H20Br2N4O6 B14245160 4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide CAS No. 213988-85-3](/img/structure/B14245160.png)
4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide is a complex organic compound known for its unique structural and electrochemical properties. This compound belongs to the class of bipyridinium derivatives, which are widely studied for their applications in supramolecular chemistry, electrochromic devices, and molecular electronics .
Métodos De Preparación
The synthesis of 4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide typically involves the Zincke reaction. This reaction is a cyclocondensation process between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions often include the use of polar organic solvents and controlled temperatures to ensure the formation of the desired oligomers. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide undergoes various types of chemical reactions, including:
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, which allows it to participate in various electron transfer processes. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, leading to changes in its electronic and optical properties .
Comparación Con Compuestos Similares
4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide is unique due to its specific structural features and redox properties. Similar compounds include:
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride: This compound has similar redox properties but different substituents, leading to variations in its electrochemical behavior.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: This compound has a biphenyl spacer, which affects its electronic communication between the bipyridinium units.
These comparisons highlight the uniqueness of 4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide in terms of its specific applications and properties.
Propiedades
Número CAS |
213988-85-3 |
|---|---|
Fórmula molecular |
C26H20Br2N4O6 |
Peso molecular |
644.3 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-2-[4-[1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanone;dibromide |
InChI |
InChI=1S/C26H20N4O6.2BrH/c31-25(21-1-5-23(6-2-21)29(33)34)17-27-13-9-19(10-14-27)20-11-15-28(16-12-20)18-26(32)22-3-7-24(8-4-22)30(35)36;;/h1-16H,17-18H2;2*1H/q+2;;/p-2 |
Clave InChI |
VAMXKNCVYMRFCR-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


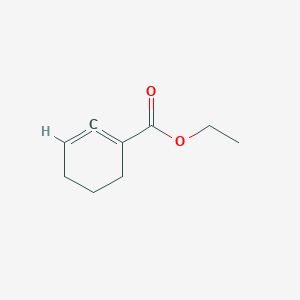
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
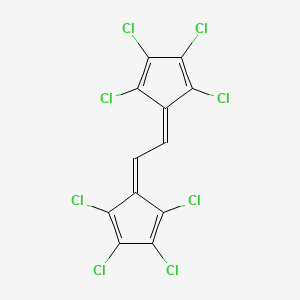
![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
